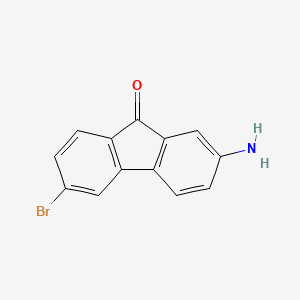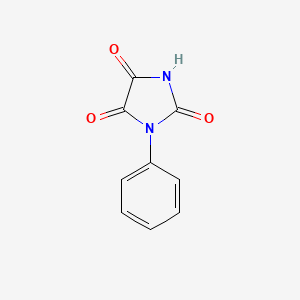
1-Phenylimidazolidine-2,4,5-trione
Vue d'ensemble
Description
1-Phenylimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C9H6N2O3 . It is a standard laboratory chemical .
Molecular Structure Analysis
The molecular weight of 1-Phenylimidazolidine-2,4,5-trione is 190.16 . The InChI code for this compound is 1S/C9H6N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H, (H,10,12,14) . The compound has 1 hydrogen bond donor, 3 hydrogen bond acceptors, and 1 rotatable bond .Physical And Chemical Properties Analysis
1-Phenylimidazolidine-2,4,5-trione is a powder with a melting point of 209-210°C . It has a density of 1.468g/cm3 and a refractive index of 1.621 . The compound is soluble in water .Applications De Recherche Scientifique
Enzyme Inhibition and Potential Therapeutic Applications
1-Phenylimidazolidine-2,4,5-trione and its derivatives have shown promise in inhibiting cholinergic enzymes, particularly acetylcholinesterase and butyrylcholinesterase. This inhibition is significant because it suggests potential therapeutic applications for conditions like Alzheimer's disease, where these enzymes play a crucial role. For instance, a study synthesized a series of substituted benzothiazoles containing an imidazolidine-2,4,5-trione moiety, which demonstrated substantial inhibitory activity against these enzymes, surpassing the standard drug rivastigmine in some cases (Pejchal et al., 2011).
Antidepressant Activity
Another application of 1-Phenylimidazolidine-2,4,5-trione derivatives is in the field of psychiatry. Some novel benzimidazole bearing pyrimidine-trione based MAO-A inhibitors, synthesized through reactions involving 1-Phenylimidazolidine-2,4,5-trione, have demonstrated significant antidepressant activity. These compounds were found to be effective in reducing immobility times in animal models, suggesting potential for use in treating depression (Mathew et al., 2016).
Herbicidal Applications
In the agricultural sector, derivatives of 1-Phenylimidazolidine-2,4,5-trione have been explored for their herbicidal properties. A study focusing on solution-phase parallel syntheses of these compounds found that certain derivatives exhibited good herbicidal activity. This finding suggests a potential application in controlling weed growth in agriculture (Li et al., 2013).
Antiulcer Properties
1-Phenylimidazolidine-2,4,5-trione derivatives have also been studied for their potential antiulcer effects. A research paper discusses the synthesis of novel derivatives and their evaluation for antiulcer activity. The results indicated that some compounds offered significant protection against ulcers in rat models, comparable to the standard omeprazole (Mathew et al., 2013).
Mécanisme D'action
Safety and Hazards
The compound is classified as a warning under the GHS classification . It has the hazard statement H319, which means it causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Orientations Futures
As for future directions, more research is needed to fully understand the potential applications of 1-Phenylimidazolidine-2,4,5-trione. Given its inhibitory activity on acetylcholinesterase and butyrylcholinesterase, it could be explored for use in the treatment of diseases where these enzymes are implicated .
Propriétés
IUPAC Name |
1-phenylimidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-7-8(13)11(9(14)10-7)6-4-2-1-3-5-6/h1-5H,(H,10,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVIPDXGMHBJIGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341949 | |
| Record name | 1-phenylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>28.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49672835 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-Phenylimidazolidine-2,4,5-trione | |
CAS RN |
2211-33-8 | |
| Record name | 1-phenylimidazolidine-2,4,5-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-PHENYL-2,4,5-IMIDAZOLIDINETRIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

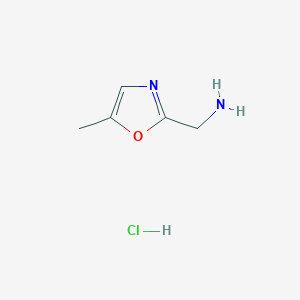
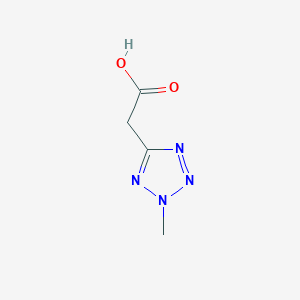

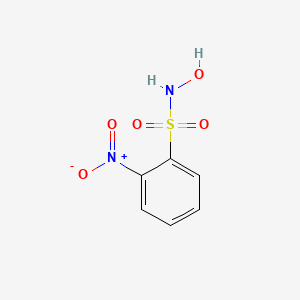
![Tert-Butyl 2-Amino-7,8-Dihydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-5(6H)-Carboxylate Hydrochloride](/img/structure/B3049738.png)
![Tert-Butyl 1-Benzyl-3-Iodo-1,8-Diazaspiro[4.5]Decane-8-Carboxylate](/img/structure/B3049740.png)
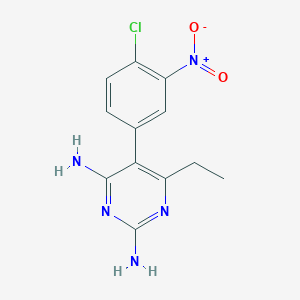

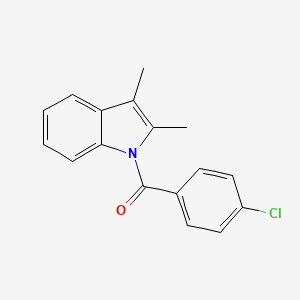
![Benzene, [[(3-bromo-2-propynyl)oxy]methyl]-](/img/structure/B3049750.png)



